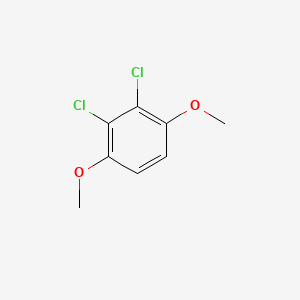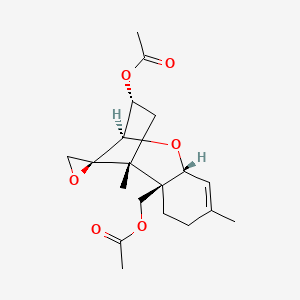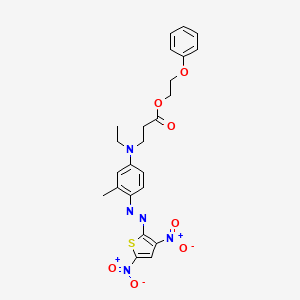
3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound that features a pyrazole ring, an azo group, and a sulphonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction followed by coupling with an aromatic amine.
Sulphonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Compounds with azo groups are often used as dyes due to their vivid colors.
Catalysis: Such compounds can act as ligands in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine
Pharmaceuticals: Sulphonamide groups are common in many drugs, particularly antibiotics.
Biological Probes: The compound can be used in research to study enzyme interactions and other biological processes.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide depends on its application. In medicinal chemistry, the sulphonamide group can inhibit bacterial enzymes, while the azo group can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulphonamides: Other sulphonamide-containing compounds, such as sulfamethoxazole.
Azo Compounds: Similar azo compounds used in dye chemistry, such as methyl orange.
Pyrazoles: Other pyrazole derivatives, such as celecoxib.
Uniqueness
The unique combination of the pyrazole ring, azo group, and sulphonamide group in 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94108-81-3 |
|---|---|
Formule moléculaire |
C18H19N5O4S |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
3-[4-[(2-methoxy-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N5O4S/c1-11-7-8-15(16(9-11)27-3)20-21-17-12(2)22-23(18(17)24)13-5-4-6-14(10-13)28(19,25)26/h4-10,17H,1-3H3,(H2,19,25,26) |
Clé InChI |
WGIUGLIAGCYZFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


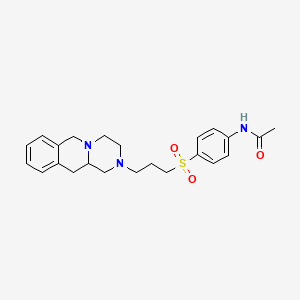
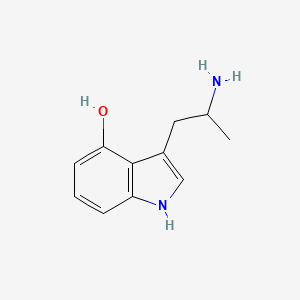


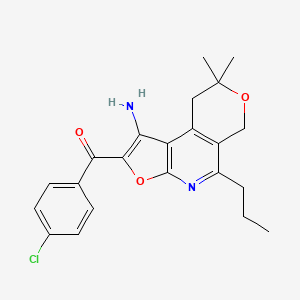
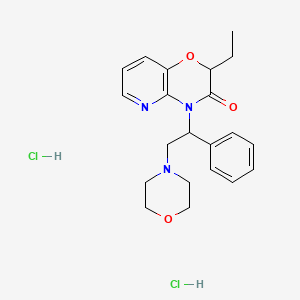
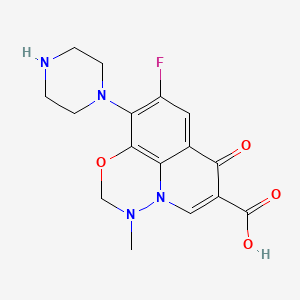
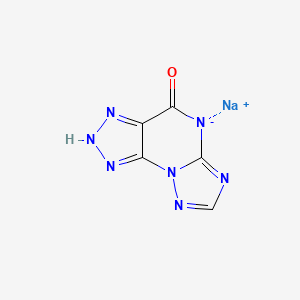
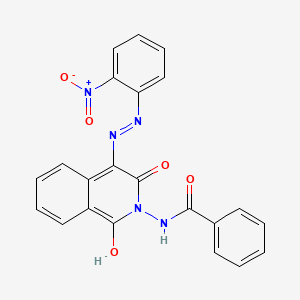
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
